molecular formula C₁₇H₁₈O₇ B031029 Byakangelicin CAS No. 19573-01-4

Byakangelicin

Cat. No. B031029
CAS RN: 19573-01-4
M. Wt: 334.3 g/mol
InChI Key: PKRPFNXROFUNDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Byakangelicin's synthesis involves the base-catalyzed cyclization of ortho-acyl(hydroxy)coumarins with haloacetic acid esters. This method has been developed to prepare a series of new 8-alkoxycarbonyl- and 8-acylangelicins, showcasing the versatility in its synthesis for further chemical modification and study (Tolmachev et al., 2001).

Molecular Structure Analysis

The crystal structure of byakangelicin has been determined by X-ray diffraction, revealing its triclinic crystal system. The absolute configuration of the molecules was estimated to be in the S-form, with two molecules with different conformations in an asymmetric unit. This structural information is crucial for understanding the compound's interaction with biological targets and its pharmacological effects (Kim et al., 2002).

Chemical Reactions and Properties

Byakangelicin has been involved in various chemical reactions, such as reactions with nitrogen-containing reagents. These reactions result in the formation of amine amides and neutral amides, indicating the compound's reactivity and potential for chemical modification for therapeutic purposes (Murayama et al., 1970).

Physical Properties Analysis

Although specific studies detailing the physical properties of byakangelicin, such as melting point, solubility, and stability, were not identified in this search, the crystallographic study provides insights into its density and molecular geometry, which are fundamental aspects of its physical characteristics.

Chemical Properties Analysis

Byakangelicin exhibits significant biological activities, including aldose reductase inhibition, which is relevant in the treatment of galactosemic cataract and diabetic complications. It also shows potential in modulating cytochrome P450 enzymes, indicating its influence on drug metabolism and potential drug interactions (Shin et al., 1998); (Yang et al., 2011).

Scientific Research Applications

Field

Pharmaceutical Sciences

Application Summary

Byakangelicin is used in the extraction of plant materials due to its distinctive properties . It is specifically used in the extraction of oxypeuced

Application in Hepatology

Field

Hepatology

Application Summary

Byakangelicin has been found to have a protective effect on liver injury and fibrosis . It is used in the treatment of carbon tetrachloride-induced liver injury .

Methods and Procedures

The hepatoprotective effect of Byakangelicin was observed in animal experiments . The effect of Byakangelicin on 4-HNE–induced hepatocyte (HepG2) apoptosis was studied and its related pathways were explored .

Results

Results showed that Byakangelicin can inhibit related pathways . It was found to have a protective effect on liver injury and fibrosis .

Application in Traditional Medicine

Field

Traditional Medicine

Application Summary

Byakangelicin, as a traditional medicine, is used to treat colds, headaches, and toothaches . It is one of the furanocoumarins extracted from the root of Byakangelicin .

Methods and Procedures

Byakangelicin is extracted from the root of Byakangelicin and used in traditional medicine practices .

Results

Byakangelicin has been reported to modulate the brain distribution of various bioactive compounds by improving accumulation and consequently boosting their curative effectiveness .

Safety And Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Byakangelicin . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Byakangelicin has been found to play a role in the development of liver fibrosis and to resist fibrosis and reduce liver cell damage in a model of carbon tetrachloride-induced liver fibrosis in mice . It could serve as a modulator to allow improved brain accumulation of diverse active compounds (Umb, Cur, and Dox) and enhanced therapeutic effects .

properties

IUPAC Name

9-(2,3-dihydroxy-3-methylbutoxy)-4-methoxyfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O7/c1-17(2,20)11(18)8-23-16-14-10(6-7-22-14)13(21-3)9-4-5-12(19)24-15(9)16/h4-7,11,18,20H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRPFNXROFUNDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346879
Record name AC1LDCJL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mukurozidiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030651
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(Rac)-Byakangelicin

CAS RN

19573-01-4, 482-25-7
Record name AC1LDCJL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name byakangelicin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Mukurozidiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030651
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

117 - 118 °C
Record name Mukurozidiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030651
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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